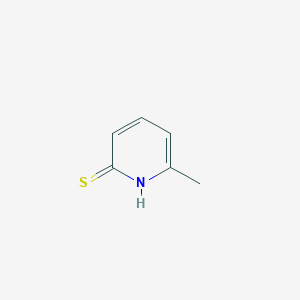

2-Mercapto-6-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-5-3-2-4-6(8)7-5/h2-4H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZZHADAOWGUEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415830 | |

| Record name | 2-Mercapto-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18368-57-5 | |

| Record name | 2-Mercapto-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Mercapto-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Mercapto 6 Methylpyridine

Classical Synthetic Routes

A well-established and frequently employed method for the synthesis of 2-mercapto-6-methylpyridine involves the use of thiourea (B124793) as a sulfur source in a reaction with a corresponding halopyridine. This approach is a variation of the Gabriel synthesis.

The initial step of this synthesis involves the reaction of 2-chloro-6-methylpyridine (B94459) with thiourea. This reaction is typically carried out in a solvent such as ethanol (B145695) under reflux conditions. The nucleophilic sulfur atom of thiourea attacks the carbon atom bearing the chlorine atom on the pyridine (B92270) ring, leading to the formation of a thiouronium intermediate.

This nucleophilic aromatic substitution reaction is a common strategy for introducing sulfur-containing functional groups onto pyridine rings. researchgate.net The choice of a halogenated pyridine, such as 2-chloro-6-methylpyridine, provides a reactive site for the substitution reaction. google.com

Following the formation of the thiouronium salt, the intermediate is not typically isolated but is directly subjected to hydrolysis. This step is crucial for the release of the desired thiol. The hydrolysis is usually achieved by treating the reaction mixture with a base, such as sodium hydroxide (B78521) (NaOH). The basic conditions facilitate the breakdown of the thiouronium salt, yielding 2-mercapto-6-methylpyridine.

Historically, the synthesis of 2-mercaptopyridines has been an area of significant research. One of the earliest reported methods, dating back to 1931, involved heating 2-chloropyridine (B119429) with calcium hydrogen sulfide. wikipedia.org Over the years, various other methods have been developed. For instance, the reaction of 2-chloropyridine with sodium persulfide and subsequent reduction has been explored. google.com

Another historical approach involves the condensation of α,β-unsaturated ketones with malononitrile (B47326) and a thiol, such as 4-methylbenzenethiol, under microwave irradiation in the presence of a base catalyst. wikipedia.org While not specific to the 6-methyl derivative, these methods laid the groundwork for the synthesis of a wide range of 2-mercaptopyridine (B119420) derivatives. A literature method for the synthesis of 6-methylpyridine-2(1H)-thione was reported by Thirtle in 1946. iucr.org

Thiourea-Mediated Thiolation of Halopyridines

Modern and Emerging Synthetic Strategies

More recently, the focus has shifted towards the development of more efficient and selective synthetic methods, with a particular emphasis on metal-catalyzed reactions.

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-sulfur bonds. nih.gov In the context of 2-mercapto-6-methylpyridine synthesis, emerging methods utilize transition metal catalysts, such as copper(I) iodide (CuI), to facilitate the thiolation of halopyridines.

One such procedure involves the reaction of 2-bromo-6-methylpyridine (B113505) with a sulfur source like sodium hydrosulfide (B80085) (NaSH) in the presence of a catalytic amount of CuI (e.g., 5 mol%). The reaction is often carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 100°C) and may require a ligand, such as 1,10-phenanthroline, to stabilize the catalyst and enhance its reactivity. scholaris.ca The progress of the reaction can be monitored using techniques like gas chromatography-mass spectrometry (GC-MS) to confirm the complete conversion of the starting material.

Copper-catalyzed thiolation reactions offer several advantages, including milder reaction conditions and higher yields in some cases, compared to classical methods. researchgate.net The use of ligands can also play a crucial role in the success of these transformations. nih.gov Other transition metals like palladium and rhodium have also been investigated for C-H functionalization and cross-coupling reactions of pyridine derivatives, which could potentially be adapted for thiolation reactions. researchgate.netrsc.org

Palladium-Catalyzed Approaches (e.g., in Indolizine (B1195054) Synthesis with 2-Sulfanylpyridines)

Palladium catalysts are also instrumental in synthetic organic chemistry, particularly for cross-coupling reactions. While direct palladium-catalyzed synthesis of 2-mercapto-6-methylpyridine is less common, 2-sulfanylpyridines, including 2-mercapto-6-methylpyridine, serve as valuable precursors in palladium-catalyzed reactions for the synthesis of more complex heterocyclic structures like indolizines. rsc.org

Indolizines are bicyclic aromatic compounds with a nitrogen atom at the bridgehead. A modular approach to their synthesis involves a palladium-catalyzed carbonylative coupling of a 2-bromopyridine, an imine, and an alkyne. nih.govsemanticscholar.org In a different strategy, 2-sulfanylpyridines can be transformed into indolizines through a base-catalyzed reaction with nitroallylic acetates. rsc.org In this case, the mercapto group directs the regioselectivity of the reaction. rsc.org The mechanism is thought to involve an SN2 reaction, Michael addition, and a thiirane (B1199164) rearrangement to yield the final indolizine product. rsc.org

Furthermore, palladium-catalyzed arylations of indolizines at the C-3 position have been developed, although this involves functionalizing a pre-formed indolizine core rather than constructing it from a pyridine derivative. nih.gov

Green Chemistry Principles in 2-Mercapto-6-methylpyridine Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of 2-mercapto-6-methylpyridine synthesis, several strategies can be employed to align with these principles.

One approach involves the use of environmentally benign reagents and solvents. For instance, the development of green esterification and thioesterification methods utilizing dipyridyldithiocarbonate (DPDTC) showcases a move towards more sustainable chemistry. rsc.org This method generates 2-mercaptopyridine as a recyclable byproduct, minimizing waste. rsc.org While not a direct synthesis of 2-mercapto-6-methylpyridine, the principles are applicable.

Another green strategy is the use of catalyst systems that operate under mild conditions and in greener solvents, such as water or recyclable organic solvents like ethyl acetate. rsc.orgrsc.org Microwave-assisted synthesis has also emerged as a green technique, often leading to shorter reaction times, higher yields, and reduced energy consumption. mdpi.com For example, microwave-assisted copper-catalyzed N-arylation reactions have been successfully developed. mdpi.com

Solvent-free conditions (SFC) represent another advancement in green synthesis. rsc.org Indium(III)-catalyzed thiolysis of epoxides has been shown to be highly efficient under solvent-free conditions, highlighting the potential for reducing solvent waste in related C-S bond-forming reactions. rsc.org

Derivatization of 2-Mercapto-6-methylpyridine

2-Mercapto-6-methylpyridine serves as a versatile building block for the synthesis of a wide range of derivatives with diverse applications, including as ligands in coordination chemistry and as biologically active molecules.

Synthesis of Substituted 2-Mercapto-6-methylpyridine Derivatives (e.g., 2-Mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives)

A significant class of derivatives includes substituted pyrimidines synthesized from mercaptopyrimidine precursors. For example, a series of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives have been designed and synthesized as potential xanthine (B1682287) oxidase inhibitors. nih.govbohrium.com The synthesis of these compounds often involves the reaction of keto-enol acids with thiourea. nih.gov Another approach describes the synthesis of 6-(3,4-substituted phenyl)-2-mercaptopyrimidine-4-carboxylic acid compounds from (Z)-4-(3,4-substituted phenyl)-2-hydroxy-4-oxobut-2-enoic acid and thiourea. google.com

The general synthetic route for such pyrimidine (B1678525) derivatives can be versatile, allowing for the introduction of various substituents at different positions of the pyrimidine ring. For instance, reaction of ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate with different thiols can yield various thioether derivatives. koreascience.kr

Synthesis of Sulfur-Bridging Ligands from 2-Mercapto-6-methylpyridine Derivatives (e.g., with Dichloropyrimidine)

The sulfur atom in 2-mercapto-6-methylpyridine makes it an excellent component for the synthesis of sulfur-bridging ligands. These ligands are crucial in coordination chemistry for the construction of polynuclear metal complexes.

A straightforward method for creating a sulfur-bridging ligand involves the reaction of 2-mercapto-6-methylpyridine with a suitable linking molecule. For example, the reaction of two equivalents of 2-mercapto-4,6-dimethylpyridine with dichloropyrimidine results in the formation of a sulfur-bridging ligand in good yield. koreascience.kr Similarly, 2-mercapto-6-methylpyridine can be used to synthesize ligands that can coordinate to metal centers, forming complexes with interesting structural and electronic properties. For instance, it has been used to synthesize a hexaruthenium cluster complex where the (pyrid-2-yl)thiolate ligand adopts a novel coordination mode. unioviedo.es

The resulting sulfur-bridged dinuclear or polynuclear complexes have applications in catalysis and materials science. The bridging sulfur atom can facilitate electron transfer between metal centers and can also be a site of reactivity. nih.gov

Formation of Mixed Disulfide Conjugates

The formation of mixed disulfide conjugates involves the creation of a disulfide bond (-S-S-) between 2-mercapto-6-methylpyridine and another sulfur-containing molecule, typically a thiol such as a cysteine residue within a peptide or protein. This process is a key strategy in bioconjugation and medicinal chemistry. The reactivity of the thiol group on 2-mercapto-6-methylpyridine allows it to participate in thiol-disulfide exchange reactions, which are fundamental to the formation of these conjugates. uwaterloo.ca

The underlying mechanism for this conjugation is typically a nucleophilic attack. uwaterloo.ca The sulfur atom in the thiol group of 2-mercapto-6-methylpyridine can act as a potent nucleophile, particularly in its deprotonated thiolate form (S⁻), attacking an existing disulfide bond on a target molecule (e.g., a protein) to form a new, mixed disulfide. uwaterloo.carsc.org Conversely, an activated thiol on a protein can react with 2-mercapto-6-methylpyridine. These reactions are analogous to the natural processes of disulfide bond formation and rearrangement in proteins, which are often catalyzed by enzymes like protein disulfide isomerase (PDI). raineslab.comneb.com The formation of stable disulfide bonds is crucial for the structure and function of many proteins, especially those in extracellular environments. neb.com

A specific application of forming mixed disulfide conjugates with 2-mercapto-6-methylpyridine is demonstrated in biocatalytic synthesis. Research has detailed methods for conjugating heterocyclic thiols with thienopyridine compounds. google.com In one such process, 2-mercapto-6-methylpyridine is used as the heterocyclic thiol to form a mixed disulfide with a 2-oxo thienopyridine derivative, such as 2-oxoclopidogrel. google.com This reaction can be catalyzed by biological systems, like rat liver microsomes, in the presence of a reducing agent such as NADPH. google.com The process is efficient, often occurring at ambient temperatures over a short period. google.com

The reaction with cysteine residues in proteins is of particular interest for site-specific modification, as the low natural abundance and high nucleophilicity of cysteine make it an ideal target. rsc.org The formation of a mixed disulfide with 2-mercapto-6-methylpyridine can serve to introduce a new functional group onto a protein, modify its activity, or prepare it for further chemical elaboration.

The table below summarizes a representative biocatalytic method for the formation of a mixed disulfide conjugate involving 2-mercapto-6-methylpyridine.

Table 1: Biocatalytic Synthesis of a Mixed Disulfide Conjugate Users can sort the data by clicking on the column headers.

| Reactant 1 | Reactant 2 | Catalyst | Reducing Agent | Conditions | Product Type |

|---|---|---|---|---|---|

| (±)-2-oxoclopidogrel | 2-Mercapto-6-methylpyridine | Rat Liver Microsomes / BM3 Enzyme | NADPH | 25 °C for 20-60 minutes | Mixed Disulfide Conjugate google.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Mercapto-6-methylpyridine |

| (±)-2-oxoclopidogrel |

| Cysteine |

Coordination Chemistry of 2 Mercapto 6 Methylpyridine

Ligand Design Principles and Coordination Modes

The coordination behavior of 2-Mercapto-6-methylpyridine is governed by the interplay of its donor sites and the steric influence of its methyl group. This leads to both common and highly unusual coordination patterns.

The most common coordination mode for 2-Mercapto-6-methylpyridine is as a bidentate ligand. Upon deprotonation of the thiol group, the resulting thiolate and the adjacent pyridine (B92270) nitrogen atom form a stable five-membered chelate ring with a metal center. nih.gov This N,S-bidentate coordination is observed in complexes with numerous transition metals. nih.gov The formation of these chelate rings enhances the thermodynamic stability of the resulting metal complexes, a phenomenon known as the chelate effect. The dual functional groups enable diverse reactivity and facilitate the formation of these stable structures.

Beyond simple bidentate chelation, 2-Mercapto-6-methylpyridine has been shown to support highly novel and unprecedented coordination modes, particularly in the chemistry of metal clusters. A striking example is the formation of the hexaruthenium cluster complex, [Ru₆(μ₃-H)(μ₅-κ²-Smpy)(μ-CO)(CO)₁₅] (where Smpy represents the 6-methylpyrid-2-yl)thiolate ligand). unioviedo.es

In this remarkable structure, the ligand adopts a μ₅-κ²-coordination mode that has no precedent for (pyrid-2-yl)thiolate ligands. unioviedo.es The metallic framework consists of a basal-edge-bridged square pyramid of ruthenium atoms. The (6-methylpyrid-2-yl)thiolate ligand supports this structure by attaching to five of the six metal centers simultaneously. Specifically, the sulfur atom bridges the four ruthenium atoms of the square base, while the pyridine nitrogen atom coordinates to the edge-bridging ruthenium atom. unioviedo.es This complex arrangement highlights the ligand's ability to stabilize complex, high-nuclearity metal frameworks. The structure of this cluster is analogous to a related ampy (2-amino-6-methylpyridine) derivative, though differences in bond lengths are attributed to the larger atomic volume of sulfur compared to nitrogen. unioviedo.es

The coordination geometry and stability of complexes containing 2-Mercapto-6-methylpyridine are significantly influenced by both steric and electronic factors. nih.govacs.org

Electronic Factors: The electronic properties of the ligand, including the electron-donating ability of the thiolate sulfur and the π-acceptor/σ-donor characteristics of the pyridine ring, are crucial. researchgate.net The presence of the electron-donating methyl group on the pyridine ring can increase the electron density on the nitrogen atom, potentially strengthening the metal-nitrogen bond. acs.org These electronic effects directly alter the energy gap between the frontier molecular orbitals, which governs the stability and reactivity of the resulting complex. acs.org The balance between these steric and electronic effects ultimately determines the final connectivity and structural arrangement of the metal complex. nih.gov

Synthesis and Characterization of Metal Complexes

Complexes of 2-Mercapto-6-methylpyridine are typically synthesized through reactions between the ligand and a suitable metal salt or precursor, often under reflux conditions.

2-Mercapto-6-methylpyridine forms complexes with a wide array of transition metals. The deprotonated ligand acts as an anionic N,S-donor, stabilizing metal centers in various oxidation states.

The following table summarizes some of the reported transition metal complexes involving 2-Mercapto-6-methylpyridine and its close analogue, 2-mercaptopyridine (B119420).

| Metal | Example Complex Formula | Notes |

| Rhenium(I) | [Re₂(μ-MepyS)₂(CO)₆] | A dinuclear complex prepared from the reaction of [Re₂(CO)₁₀] with 6-methylpyridine-2-thiol (B7775975). banglajol.info |

| Ruthenium | [Ru₆(μ₃-H)(μ₅-κ²-Smpy)(μ-CO)(CO)₁₅] | A hexanuclear cluster showcasing an unprecedented μ₅-κ² coordination mode. unioviedo.es |

| Molybdenum | Not specified | The ligand is known to form stable complexes with molybdenum, which have been explored for catalysis. |

| Tungsten | Not specified | Used to form stable metal-ligand interactions in tungsten alkyne complexes. |

| Manganese | [Mn₂(μ-MepyS)₂(CO)₆] | A dinuclear complex prepared via a Me₃NO initiated reaction of Mn₂(CO)₁₀. banglajol.info |

| Iron(III) | [Fe(6-mpa)₃] | An Fe(III) complex has been synthesized with the related ligand 6-methylpyridine-2-carboxylic acid. nih.gov |

| Nickel(II) | [Ni(HL)₂Cl₂] | A complex synthesized using 2-mercaptopyridine (HL), indicating similar potential for the 6-methyl derivative. researchgate.net |

| Cadmium(II) | [Cd(HL)₂(pD)Cl₂] | A complex synthesized using 2-mercaptopyridine (HL) and 1,4-dioxane (B91453) (pD). researchgate.net |

| Copper(I) | [Cu{H₂B(mp)₂}(PPh₃)] | A complex formed with a scorpionate ligand derived from 2-mercaptopyridine (mp). researchgate.net |

A common and effective method for synthesizing metal complexes of 2-Mercapto-6-methylpyridine is through direct reaction with a metal precursor in a suitable solvent under reflux.

Reflux Synthesis: This technique involves heating the reaction mixture to the boiling point of the solvent for an extended period. For example, the synthesis of the hexaruthenium cluster [Ru₆(μ₃-H)(μ₅-κ²-Smpy)(μ-CO)(CO)₁₅] is achieved by stirring a mixture of [Ru₃(CO)₁₂] and 2-mercapto-6-methylpyridine in tetrahydrofuran (B95107) (THF) at reflux temperature for 10 hours. unioviedo.es Similarly, dinuclear rhenium complexes are prepared by refluxing the reactants in xylene. banglajol.info The synthesis of the ligand itself can be achieved by reacting 2-chloro-6-methylpyridine (B94459) with thiourea (B124793) in ethanol (B145695) under reflux, followed by hydrolysis.

Other Methodologies: One-step syntheses from a metal halide salt and the ligand are also employed. google.com For rhenium complexes, reactions may start from precursors like fac-(NEt₄)₂[Re(CO)₃Br₃], which react with the ligand to yield the desired product. researchgate.net

Stoichiometry and Molar Ratios in Complex Formation

The formation of metal complexes with 2-mercapto-6-methylpyridine, often abbreviated as HmpySH or similar, involves specific molar ratios between the metal center and the ligand, which dictate the final structure and properties of the coordination compound. The stoichiometry is influenced by various factors, including the metal ion's oxidation state, its coordination number preference, and the reaction conditions.

Research has demonstrated a variety of metal-to-ligand stoichiometries. For instance, complexes can be formed with simple 1:1 or 1:2 metal-to-ligand ratios. nih.govsamipubco.com In the synthesis of complexes with manganese(II), palladium(II), and gold(III), a 1:1 molar ratio is often employed. samipubco.com Similarly, studies on other pyridine-ring-containing thiosemicarbazones have reported the synthesis of nickel(II), zinc(II), and palladium(II) complexes with a 1:1 stoichiometry, while cobalt(III) and iron(III) complexes were formed in a 1:2 metal-to-ligand ratio. nih.gov

More complex stoichiometries are observed in the formation of cluster compounds. A notable example is the reaction between the [Ru₃(CO)₁₂] cluster and 2-mercapto-6-methylpyridine in a 2:1 molar ratio (cluster to ligand), which yields a hexaruthenium cluster with the formula [Ru₆(μ₃-H)(μ₅-k²-Smpy)(μ-CO)(CO)₁₅]. unioviedo.es This highlights the ligand's ability to stabilize multinuclear metal frameworks. The formation of sequential complexes is also possible, where an initial 1:1 adduct can react with additional ligand molecules to form a 1:2 species, a process dependent on the concentration of the thiol ligand. unesp.br

The following table summarizes representative stoichiometries observed in complexes formed with 2-mercapto-6-methylpyridine or related ligands.

| Metal/Cluster Precursor | Ligand | Metal:Ligand Ratio | Resulting Complex Type | Ref |

| Mn²⁺, Pd²⁺, Au³⁺ | 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl) methoxy) methyl) pyridine | 1:1 | Mononuclear | samipubco.com |

| Co³⁺, Fe³⁺ | 6-morpholinomethyl-pyridine thiosemicarbazone | 1:2 | Mononuclear (bis-ligand) | nih.gov |

| Ni²⁺, Zn²⁺, Pd²⁺ | 6-morpholinomethyl-pyridine thiosemicarbazone | 1:1 | Mononuclear | nih.gov |

| [Ru₃(CO)₁₂] | 2-Mercapto-6-methylpyridine | 2:1 (cluster:ligand) | Hexanuclear Ruthenium Cluster | unioviedo.es |

| Cu²⁺, Zn²⁺ | Various carbohydrazide (B1668358) derivatives | 1:2 | Mononuclear | nih.gov |

Structural Elucidation of Metal Complexes

The definitive three-dimensional arrangement of atoms, bond lengths, and angles in metal complexes of 2-mercapto-6-methylpyridine is primarily determined through single-crystal X-ray diffraction. This powerful analytical technique provides detailed insight into the coordination environment of the metal center and the nature of intermolecular interactions. ceitec.czcreative-biostructure.com Spectroscopic methods further complement these studies by providing information about the complexes in both solid and solution states.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction has been instrumental in characterizing the structures of both the free 2-mercapto-6-methylpyridine ligand and its various metal complexes. Studies on the free ligand reveal that it exists in the solid state as the thione tautomer, 6-methylpyridine-2(1H)-thione, rather than the mercaptan form. nih.goviucr.org This is a crucial baseline for understanding its coordination behavior.

When coordinated to a metal, the ligand typically deprotonates and binds as the 2-thiolato-6-methylpyridine anion. X-ray studies have successfully elucidated the structures of a range of complexes, from mononuclear species to complex multinuclear clusters, such as a hexaruthenium carbonyl cluster where the ligand exhibits a novel bridging coordination mode. unioviedo.es

X-ray crystallography provides precise measurements of bond lengths and angles, which are indicative of the bonding mode and the oxidation state of the metal ion. A key observation is the change in the C–S bond length upon coordination. In the free thione ligand, the C=S double bond length is relatively short, reported as 1.694(3) Å and 1.700(2) Å. nih.gov Upon deprotonation and coordination to a metal center, this bond becomes a C–S single bond, which is characteristically longer, typically around 1.740 Å. iucr.org This elongation is a clear crystallographic indicator of the ligand binding as a thiolate.

The ligand has been shown to stabilize metals in various oxidation states, including tungsten(II) and tungsten(IV). acs.org The geometry around the metal center, along with the bond distances to the coordinating atoms of the ligand and any co-ligands, helps to confirm the metal's oxidation state. For example, analysis of copper complexes allows for the unambiguous determination of the Cu(II) oxidation state and its bonding geometry.

Table of Selected Bond Lengths (Å)

| Bond | Free Ligand (Thione form) | Coordinated Ligand (Thiolate form) | Ref |

|---|

Intermolecular forces, particularly hydrogen bonds, play a significant role in the crystal packing of these compounds. In the solid state of the free 6-methylpyridine-2(1H)-thione, the molecules form centrosymmetric cyclic dimers through strong intermolecular N–H···S hydrogen bonds. nih.goviucr.org This interaction is a defining feature of the supramolecular assembly. In addition to this primary interaction, weaker C–H(methyl)···S interactions contribute to the formation of a three-dimensional network. nih.gov

Hydrogen-Bond Geometry in Crystalline 6-Methylpyridine-2(1H)-thione

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠(DHA) (°) | Ref |

|---|---|---|---|---|---|

| N–H···S | 0.86 | 2.50 | 3.340(2) | 166 | nih.gov |

D = Donor atom, A = Acceptor atom

The 2-mercapto-6-methylpyridine ligand and its derivatives can adopt various coordination modes (e.g., monodentate, bidentate, bridging), facilitating the formation of complexes with diverse coordination geometries. nih.goviucr.org The specific geometry is highly dependent on the identity of the metal ion, its oxidation state, and the stoichiometry of the complex.

Single-crystal X-ray diffraction studies have confirmed several common geometries. Square planar geometry is frequently observed for d⁸ metal ions like palladium(II) and platinum(II). samipubco.comtandfonline.comresearchgate.netOctahedral geometry is common for many transition metals, including manganese(II) and cobalt(II), often achieved by the coordination of additional ligands or solvent molecules. samipubco.comresearchgate.netresearchgate.net More complex or distorted geometries such as square-pyramidal and trigonal have also been characterized for metals like zinc(II), cadmium(II), and copper(I). nih.govresearchgate.netresearchgate.net

Examples of Coordination Geometries in Metal Complexes with Related Pyridine-Thiol Ligands

| Metal Ion | Coordination Geometry | Example Complex System | Ref |

|---|---|---|---|

| Pd(II) | Square Planar | [Pd(mpyptsc)Cl]·DMSO | tandfonline.com |

| Mn(II) | Octahedral | [Mn(L)Cl₂] where L is a pentadentate pyridine-triazole ligand | samipubco.com |

| Cd(II) | Octahedral, Square-Pyramidal, Tetrahedral | Cadmium cyanide frameworks with butoxyethanol | researchgate.net |

| Ni(II) | Distorted Square-Planar | [Ni(L)Cl] where L is a thiosemicarbazone | nih.gov |

| Zn(II) | Distorted Square-Pyramidal | [Zn(L)Cl] where L is a thiosemicarbazone | nih.gov |

Spectroscopic Characterization

Spectroscopic techniques are vital for characterizing the structural and electronic properties of 2-mercapto-6-methylpyridine complexes, corroborating data from X-ray diffraction and providing insight into their behavior in solution.

Infrared (IR) and Raman Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination mode of the ligand. The free ligand shows a characteristic S-H stretching vibration around 2550 cm⁻¹ if any of the mercaptan tautomer is present, though the thione C=S vibration is more relevant for the solid state. Upon coordination as a thiolate, shifts in the pyridine ring vibrations and the disappearance of the N-H stretch (for the thione form) are observed. New bands at lower frequencies appear, corresponding to the formation of metal-nitrogen (M-N) and metal-sulfur (M-S) bonds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the diamagnetic complexes in solution. The chemical shifts of the protons and carbons on the pyridine ring and the methyl group change upon coordination to a metal. unioviedo.es The disappearance of the N-H proton signal from the thione form is a clear indicator of deprotonation and coordination. acs.org For certain nuclei, such as ³¹P in phosphine (B1218219) co-ligands, NMR is essential for confirming the complex's structure. tandfonline.com

Electronic (UV-Visible) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. These include ligand-based π-π* transitions, as well as ligand-to-metal charge transfer (LMCT) and metal-centered d-d transitions. The positions and intensities of these bands are characteristic of the metal ion's coordination geometry and oxidation state. For example, the electronic spectra of cobalt(II) and nickel(II) complexes have been used to confirm their octahedral symmetry. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes containing paramagnetic metal centers, such as copper(II), EPR spectroscopy is a powerful tool for probing the metal's electronic environment, confirming its oxidation state, and providing details about the geometry of the complex.

Elemental Analysis and Mass Spectrometry for Composition Confirmation

The precise determination of the elemental composition and mass of newly synthesized metal complexes is fundamental to confirming their successful formation and stoichiometry. Elemental analysis and mass spectrometry are cornerstone techniques for this purpose in the coordination chemistry of 2-mercapto-6-methylpyridine.

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a complex, which is then compared against the theoretically calculated values for the proposed molecular formula. A close correlation between the found and calculated percentages provides strong evidence for the compound's identity and purity. unioviedo.es

For instance, in the synthesis of a hexaruthenium cluster complex incorporating the 2-mercapto-6-methylpyridine ligand, specifically [Ru₆(μ₃-H)(μ₅-k²-Smpy)(μ-CO)(CO)₁₅], elemental analysis was crucial for confirming its composition. unioviedo.es The experimentally determined percentages of C, H, and N were found to be in excellent agreement with the calculated values for the formula C₂₂H₇NO₁₆Ru₆S. unioviedo.es

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 22.40 | 22.33 |

| Hydrogen (H) | 0.60 | 0.63 |

| Nitrogen (N) | 1.19 | 1.22 |

Mass spectrometry complements elemental analysis by providing information about the mass-to-charge ratio (m/z) of the intact complex and its fragments. For metal complexes of 2-mercapto-6-methylpyridine, techniques such as Fast Atom Bombardment (FAB) mass spectrometry are employed. The detection of the molecular ion peak ([M]⁺) corresponding to the expected mass of the complex is a definitive confirmation of its synthesis. unioviedo.es In the case of the aforementioned hexaruthenium cluster, a molecular ion peak was observed at m/z 1180, matching the expected mass for the [C₂₂H₇NO₁₆Ru₆S]⁺ species. unioviedo.es Similarly, for the related 2-mercaptopyridine complex, [Ru₆(μ₃-H)(μ₅-k²-Spy)(μ-CO)(CO)₁₅], the molecular ion was detected at m/z 1166. unioviedo.es

Reactivity and Stability of Metal Complexes

Ligand Exchange Reactions and Stability in Solution

The reactivity of metal complexes of 2-mercapto-6-methylpyridine is often characterized by ligand exchange reactions, where a ligand in the coordination sphere is replaced by another. bohrium.com These reactions are fundamental to understanding the stability of the complexes in solution and their potential as catalysts or functional materials. The stability of these complexes depends on factors such as the strength of the metal-ligand bonds and the concentration of competing ligands. bohrium.com

A detailed study on molybdenum (Mo) and tungsten (W) alkyne complexes containing two 6-methylpyridine-2-thiolate (6-MePyS) ligands illustrates this reactivity. The research investigated the nucleophilic attack of trimethylphosphine (B1194731) (PMe₃) on the coordinated alkynes. The outcome of the reaction was highly dependent on the metal center and its oxidation state.

Key findings from this research include:

Reaction with Mo(IV) complexes : The alkyne ligands in the Mo(IV) compounds were readily replaced by PMe₃.

Reaction with W(IV) complexes : In contrast, the W(IV) complexes showed no reaction with PMe₃, indicating greater stability or kinetic inertness under the reaction conditions.

Reaction with W(II) complexes : A selective reaction was observed with the tungsten(II) complex [W(CO)(HC₂Ph)(6-MePyS)₂]. The PMe₃ molecule did not displace the alkyne but rather initiated a nucleophilic attack, resulting in the formation of an η²-vinyl compound. In a related reaction with [W(CO)(C₂Ph₂)(6-MePyS)₂] and an excess of PMe₃, one PMe₃ molecule coordinated to the tungsten center, which was accompanied by the decoordination of the nitrogen atom from one of the 6-MePyS ligands.

These findings demonstrate that the 6-methylpyridine-2-thiolate ligand can support a range of reactive transformations at the metal center, with the stability and reaction pathway being finely tuned by the metal's identity and oxidation state. The ability of the ligand to remain coordinated while other ligands are exchanged or transformed is crucial for its application in catalysis.

Electrochemical Properties of Metal Complexes

The electrochemical properties of metal complexes reveal information about their redox behavior, such as the potentials at which they undergo oxidation and reduction. Cyclic voltammetry (CV) is a primary technique used to study these electron transfer processes. sathyabama.ac.in In a typical CV experiment, the potential is swept linearly to a set value and then reversed, and the resulting current is plotted against the potential. sathyabama.ac.inacs.org The resulting voltammogram provides data on the cathodic (reduction) and anodic (oxidation) peak potentials, which are characteristic of the redox-active species. sathyabama.ac.in

The redox behavior of complexes containing pyridine-thiolate type ligands is an active area of research. For example, the electrochemical accessibility of one-electron oxidation and reduction states has been demonstrated for a diruthenium(III) complex of the related ligand 2-mercaptopyridine.

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. bohrium.comscispace.com It is a widely applied technique for studying pyridinethiol derivatives due to its favorable balance of accuracy and computational cost. google.com DFT calculations allow for the prediction of molecular geometries, vibrational frequencies, electronic properties like HOMO-LUMO energy gaps, and the visualization of molecular electrostatic potential surfaces, providing a comprehensive theoretical characterization of the molecule. bohrium.comscispace.com

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. faccts.de For 2-mercapto-6-methylpyridine, this process involves calculating the molecular structure of its tautomers (thiol and thione forms) to predict stable conformations. DFT methods, such as B3LYP, are commonly used in conjunction with basis sets like 6-311G++(d,p) to perform these optimizations. nih.govtandfonline.com

Table 1: Representative Calculated Structural Parameters for Pyridine-2-thione (Thione Tautomer of 2-Mercaptopyridine) from DFT Calculations Note: This data is for the parent compound and serves as an illustrative example.

| Parameter | Value |

|---|---|

| C=S Bond Length | ~1.68 Å |

| N-H Bond Length | ~1.02 Å |

| C-N (ring) Bond Length | ~1.38 Å |

| C-C (ring) Bond Length | ~1.37 - 1.42 Å |

| N-C-S Bond Angle | ~126° |

| C-N-C Bond Angle | ~125° |

The existence of 2-mercapto-6-methylpyridine as two possible tautomers—the thiol form (6-methylpyridine-2-thiol) and the thione form (6-methyl-1H-pyridine-2-thione)—is a critical aspect of its chemistry. Computational studies are essential for understanding the energetic balance of this thiol-thione isomerism. nih.gov

Theoretical calculations consistently show that the relative stability of the tautomers is highly dependent on the surrounding environment. researchgate.net

Gas Phase: In the gas phase, ab initio and DFT calculations predict that the thiol tautomer is the more stable form. nih.govresearchgate.net For the parent compound, 2-mercaptopyridine (B119420), the thiol form (2SH) is calculated to be more stable than the thione form (2S) by approximately 2.6 kcal/mol. researchgate.net This preference is attributed to the aromaticity of the pyridine (B92270) ring in the thiol form. researchgate.net

Solvent Phase: The equilibrium shifts dramatically in solution. The thione tautomer possesses a significantly larger dipole moment than the thiol form. researchgate.net Consequently, polar solvents stabilize the more polar thione tautomer to a greater extent. Computational models that incorporate solvent effects, such as the Self-Consistent Reaction Field (SCRF) method, show that the thione form becomes the thermodynamically favored species in solution, a finding that aligns with experimental observations. researchgate.netjlu.edu.cn For instance, in aqueous solution, the thione form of the related 2-mercaptopyrimidine (B73435) is favored by a Gibbs free energy difference of -1.9 kcal/mol. nih.gov

The conversion between the thiol and thione tautomers can occur through different mechanistic pathways.

Intramolecular Pathway: The direct transfer of a proton from the sulfur atom to the nitrogen atom (or vice versa) within a single molecule represents the intramolecular pathway. Computational studies on related molecules like 2-mercaptopyrimidine have shown this direct transfer involves a high energy barrier (over 30 kcal/mol in the gas phase), passing through a strained three-center transition state, making it kinetically unfavorable. nih.gov

Intermolecular Pathway: A more plausible mechanism for tautomerization, especially in solution or the solid state, is an intermolecular process. This can occur through the formation of hydrogen-bonded dimers. researchgate.net For 2-mercaptopyridine, the thione tautomer readily forms a stable centrosymmetric dimer. The tautomerization is thought to proceed through a lower-energy transition state within this dimer complex. researchgate.net Solvent molecules, particularly protic solvents like water, can also facilitate the proton transfer by acting as a proton shuttle, significantly lowering the activation energy barrier compared to the direct intramolecular pathway. nih.gov For 2-mercaptopyrimidine, a water-assisted mechanism reduces the energy barrier by more than half. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic properties and chemical reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. tandfonline.comresearchgate.net

For 2-mercapto-6-methylpyridine and its tautomers, DFT calculations can determine the energies and spatial distributions of these orbitals. bohrium.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and can be easily excited. researchgate.net In general, the HOMO is often localized over the more electron-rich parts of the molecule, such as the sulfur atom and the pyridine ring, while the LUMO is distributed over the π-system of the ring.

Table 2: Illustrative Frontier Orbital Energies from DFT Calculations for Thiol and Thione Tautomers Note: These are representative values for similar heterocyclic thiol/thione systems and may vary based on the specific molecule and computational method.

| Tautomer | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Thiol Form | -5.8 | -0.9 | 4.9 |

| Thione Form | -5.6 | -1.2 | 4.4 |

Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. tandfonline.comresearchgate.net The MESP map displays regions of positive and negative electrostatic potential on the molecule's surface. nih.gov

Regions of Negative Potential (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. In 2-mercapto-6-methylpyridine, negative potential is concentrated around the electronegative nitrogen and sulfur atoms. This indicates their role as primary sites for protonation and coordination with metal ions. nih.gov

Regions of Positive Potential (Blue): These areas are electron-poor and are susceptible to nucleophilic attack. For the thione tautomer, the hydrogen atom attached to the nitrogen (N-H) would be a prominent site of positive potential, highlighting its character as a hydrogen bond donor. researchgate.net For the thiol tautomer, the hydrogen on the sulfur (S-H) would show a positive potential.

The MESP analysis visually confirms the reactive sites of the molecule, providing a qualitative guide to its intermolecular interactions and chemical reactivity that complements the quantitative data from HOMO-LUMO analysis. tandfonline.comrsc.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. For 2-Mercapto-6-methylpyridine and related compounds, NBO analysis, typically performed using DFT methods like B3LYP, provides a detailed picture of electron delocalization. researchgate.netaimspress.com

In metal complexes, NBO analysis elucidates the nature of the ligand-to-metal charge transfer. aimspress.com For 2-Mercapto-6-methylpyridine acting as a ligand, the analysis can quantify the electron donation from the sulfur and nitrogen lone pair orbitals to the vacant orbitals of the coordinated metal ion. researchgate.netdergipark.org.tr This provides fundamental insights into the strength and character of the coordination bonds. aimspress.com

Table 1: Illustrative Second-Order Perturbation Analysis from NBO for a Thiol-Pyridine System This table is a representative example based on typical findings for this class of compounds.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N | π(C-C) | 18.5 | Intramolecular Hyperconjugation |

| LP (2) S | σ(C-N) | 5.2 | Intramolecular Hyperconjugation |

| π (C=C) | π*(C=N) | 22.1 | π-delocalization within the ring |

| LP (1) S | Vacant d-orbital (Metal) | 35.8 | Ligand-to-Metal Charge Transfer |

LP = Lone Pair; π = pi bond; σ = sigma antibond; π* = pi antibond*

Vibrational Wavenumber Computations

Theoretical vibrational wavenumber computations, primarily using DFT, are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies of an optimized molecular geometry, researchers can predict the positions of absorption bands corresponding to specific bond stretches, bends, and torsions. nih.gov

For 2-Mercapto-6-methylpyridine, computational spectra can be compared with experimental data to confirm its structure. nih.gov Key vibrational modes of interest include:

S-H Stretch: In the thiol tautomer, the S-H stretching vibration is expected around 2550-2600 cm⁻¹.

C=S Stretch: In the thione tautomer, the C=S stretching vibration is a key indicator.

Pyridine Ring Vibrations: The characteristic C-C and C-N stretching vibrations within the pyridine ring typically occur in the 1400-1600 cm⁻¹ region. nih.gov

C-H Vibrations: Aromatic C-H stretches are generally found between 3000 and 3100 cm⁻¹, while the methyl group C-H stretches appear at lower frequencies. nih.gov

Discrepancies between computed harmonic frequencies and experimental values are common due to the neglect of anharmonicity in calculations and the different physical states (gas phase for theory vs. solid/liquid for experiment). These differences are often corrected by applying a scaling factor to the computed wavenumbers. The close agreement between scaled theoretical data and experimental spectra validates the computed geometry and electronic structure. nih.gov

Table 2: Representative Computed vs. Experimental Vibrational Frequencies (cm⁻¹) This table is a representative example based on typical findings for this class of compounds.

| Vibrational Mode | Computed (Scaled) Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3080 | 3075 |

| Methyl C-H Stretch | 2960 | 2955 |

| S-H Stretch | 2570 | 2565 |

| Pyridine Ring (C=N, C=C) Stretch | 1580 | 1585 |

| Pyridine Ring (C=N, C=C) Stretch | 1465 | 1470 |

| C-S Stretch | 720 | 725 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the dynamic behavior, conformational changes, and intermolecular interactions of 2-Mercapto-6-methylpyridine. mdpi.com

One key application of MD is to investigate the interaction between 2-Mercapto-6-methylpyridine and metal ions in solution. Simulations can model how the ligand coordinates with a metal center, the stability of the resulting complex, and the role of solvent molecules in the coordination process. researchgate.net This is particularly valuable for understanding the formation and behavior of coordination polymers or metal-organic frameworks (MOFs) where this ligand might be a building block.

Furthermore, in the context of medicinal chemistry, MD simulations can be used to model the binding of 2-Mercapto-6-methylpyridine or its derivatives to biological targets like enzymes. nih.gov By simulating the ligand-protein complex, researchers can assess the stability of the binding pose, identify key interacting amino acid residues, and calculate binding free energies, which are crucial for drug design and development.

Computational Insights into Reaction Mechanisms

Computational chemistry, especially DFT, is instrumental in elucidating the detailed mechanisms of chemical reactions involving 2-Mercapto-6-methylpyridine. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction pathways. nih.gov

The sulfur atom in 2-Mercapto-6-methylpyridine (especially in its deprotonated thiolate form) is a strong nucleophile. Computational studies can model its reaction with various electrophiles, leading to the formation of a C-S bond. nih.gov

Theoretical calculations can determine the favorability of different reaction pathways, such as a concerted S(N)2-like mechanism versus a stepwise addition-elimination pathway involving a tetrahedral intermediate. nih.gov By calculating the activation energies for each pathway, the most likely mechanism can be predicted. Fukui function calculations, derived from DFT, can also be employed to identify the most nucleophilic and electrophilic sites within the molecule, confirming the high reactivity of the sulfur atom. nih.gov These computational insights are vital for optimizing synthetic procedures and designing new reactions.

Computational studies provide profound insights into how 2-Mercapto-6-methylpyridine coordinates with metal ions. nih.gov DFT calculations can optimize the geometry of metal complexes, revealing bond lengths, bond angles, and the preferred coordination number and geometry (e.g., tetrahedral, octahedral) around the metal center. researchgate.net

These studies often investigate the versatile coordination modes of the ligand. It can act as a monodentate ligand, coordinating solely through the sulfur atom, or as a bidentate ligand, chelating the metal using both the sulfur and the pyridine nitrogen atoms. nih.gov The preference for a particular coordination mode can be influenced by the nature of the metal ion, the solvent, and the presence of other ligands.

Theoretical calculations also quantify the strength of the metal-ligand interaction by computing binding energies. mdpi.com Analysis of the electronic structure, through methods like NBO, can further describe the bonding in terms of covalent and electrostatic contributions and the extent of charge transfer from the ligand to the metal. aimspress.com

Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy

Vibrational spectroscopy provides a detailed fingerprint of a molecule by probing its characteristic vibrational modes. Both FT-IR and Raman spectroscopy offer complementary information, allowing for a thorough analysis of the molecular structure of 2-Mercapto-6-methylpyridine.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique pattern of absorption bands corresponding to specific functional groups and molecular vibrations.

The FT-IR spectrum of 2-Mercapto-6-methylpyridine is characterized by distinct absorption bands that confirm the presence of its key functional groups. In aromatic compounds like pyridine (B92270) derivatives, the C-H stretching vibrations typically appear in the range of 3100-3000 cm⁻¹ primescholars.com. The spectrum also reveals bands corresponding to the in-plane and out-of-plane bending of these C-H bonds.

Vibrations associated with the pyridine ring, including C=C and C=N stretching, are observed in the 1600-1400 cm⁻¹ region. The presence of the methyl group introduces characteristic C-H stretching and bending vibrations. For instance, asymmetric and symmetric stretching vibrations of the methyl group are expected to be present.

The following table summarizes the key FT-IR vibrational frequencies and their assignments for 2-Mercapto-6-methylpyridine, primarily in its dominant thione form.

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3400 - 3100 | Stretching vibration of the N-H bond in the thione tautomer. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching vibrations of the C-H bonds on the pyridine ring. primescholars.com |

| C-H Stretch (Methyl) | 2980 - 2850 | Asymmetric and symmetric stretching of the C-H bonds in the methyl group. |

| C=C / C=N Stretch | 1610 - 1560 | Ring stretching vibrations of the pyridine moiety. |

| N-H Bend | 1550 - 1500 | In-plane bending vibration of the N-H bond. |

| C-H Bend (Methyl) | 1460 - 1430 | Asymmetric and symmetric bending of the methyl group. |

| C=S Stretch (Thione) | 1150 - 1120 | Stretching vibration of the carbon-sulfur double bond, indicative of the thione form. |

This table is a compilation of expected vibrational frequencies based on spectroscopic data from related pyridine and thione compounds.

2-Mercapto-6-methylpyridine can exist in two tautomeric forms: the thiol form (6-methylpyridine-2-thiol) and the thione form (6-methyl-2(1H)-pyridinethione). Vibrational spectroscopy is a crucial technique for distinguishing between these two forms.

In the solid state, experimental evidence strongly indicates that 2-Mercapto-6-methylpyridine predominantly exists as the thione tautomer. This is supported by X-ray diffraction studies which show the molecule adopting the thione configuration and forming centrosymmetric cyclic dimers through intermolecular N-H···S hydrogen bonds. nih.gov The presence of a distinct N-H stretching band in the FT-IR spectrum and the absence of a prominent S-H stretching band (which would be expected around 2600-2550 cm⁻¹) further corroborate the dominance of the thione form in the solid state. acs.org

In solution, the tautomeric equilibrium can be influenced by the polarity of the solvent. acs.org However, for many pyridinethiones, the thione form remains the more stable tautomer even in solution. The preference for the thione form is attributed to the greater thermodynamic stability of the thioamide resonance structure.

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. It provides complementary information to FT-IR spectroscopy and is particularly useful for studying non-polar bonds and symmetric vibrations.

The Raman spectrum of 2-Mercapto-6-methylpyridine provides additional insights into its vibrational structure. While strong bands in the FT-IR spectrum often correspond to polar functional groups, Raman spectroscopy can effectively probe the vibrations of the carbon skeleton and other less polar bonds.

A study on methyl-nitro-pyridinethiones, including the 6-methyl derivative, utilized Raman spectroscopy in conjunction with FT-IR and DFT calculations to perform a detailed vibrational analysis. consensus.app This combined approach allows for a more confident assignment of the observed vibrational bands.

The following table presents key Raman spectral bands and their assignments for 2-Mercapto-6-methylpyridine, focusing on the thione tautomer.

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching vibrations of the C-H bonds on the pyridine ring. |

| Ring Breathing | 1000 - 980 | Symmetric stretching of the entire pyridine ring, often a strong band in Raman spectra. |

| C-S Stretch | 700 - 600 | Stretching vibration involving the carbon-sulfur bond. |

| Ring Deformations | 650 - 600 | In-plane and out-of-plane bending motions of the pyridine ring. |

This table is a compilation of expected Raman active vibrational frequencies based on spectroscopic data from related pyridine and thione compounds.

Resonance Raman (RR) spectroscopy is a powerful variant of Raman spectroscopy where the wavelength of the incident laser is chosen to coincide with an electronic absorption band of the molecule. This results in a significant enhancement of the Raman scattering intensity for vibrational modes that are coupled to the electronic transition.

While specific Resonance Raman studies focused solely on 2-Mercapto-6-methylpyridine are not extensively documented in the reviewed literature, the technique has been applied to related pyridinethione compounds and their metal complexes. These studies demonstrate the utility of RR spectroscopy in selectively probing the vibrations of the chromophoric part of the molecule. For instance, in metal complexes of pyridinethiones, RR spectroscopy can selectively enhance the vibrations of the ligand, providing detailed information about its coordination environment and electronic structure.

Given that 2-Mercapto-6-methylpyridine possesses chromophores (the C=S and the aromatic ring system), it is a suitable candidate for Resonance Raman studies. By tuning the excitation wavelength to match the π-π* or n-π* electronic transitions of the molecule, it would be possible to selectively enhance the Raman signals of the pyridine ring and the C=S group vibrations. This would provide more detailed insights into the geometry and electronic structure of the excited states and the nature of the electron-vibrational coupling in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the precise molecular structure of 2-Mercapto-6-methylpyridine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, researchers can map out the connectivity and chemical environment of each atom. The molecule exists in a tautomeric equilibrium between the thione and thiol forms, and NMR is critical in identifying the predominant form in solution.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in the 2-Mercapto-6-methylpyridine molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals allow for the assignment of each proton to its position on the pyridine ring and the methyl group.

In a typical ¹H NMR spectrum, the methyl protons (-CH₃) are easily identified as a singlet peak appearing in the upfield region, generally around δ 2.4 ppm. The protons on the pyridine ring are observed further downfield, in the aromatic region, typically between δ 6.7 and 8.1 ppm, due to the deshielding effect of the aromatic ring current. The spectrum will show three distinct signals for the aromatic protons at positions 3, 4, and 5. Their specific chemical shifts and coupling constants (J-values) are determined by their position relative to the nitrogen atom and the mercapto/thiol group. The proton of the thiol group (-SH) can be observed over a wide range of chemical shifts and may sometimes be broad or exchange with solvent protons, making it difficult to detect. rsc.org

Table 1: Representative ¹H NMR Spectral Data for 2-Mercapto-6-methylpyridine

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ | ~2.4 | Singlet (s) |

| Aromatic Protons (H3, H4, H5) | ~6.7 - 8.1 | Multiplet (m) |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 2-Mercapto-6-methylpyridine gives a distinct signal in the spectrum. Due to the tautomeric nature of the compound, the chemical shift of the C2 carbon is particularly significant; a value around 175-180 ppm is indicative of the thione (C=S) form being predominant in the solution. rsc.org

The carbon of the methyl group (-CH₃) appears at the highest field (lowest ppm value). The carbons of the pyridine ring (C3, C4, C5) are found in the aromatic region, while the C2 and C6 carbons, being directly attached to heteroatoms (sulfur and nitrogen), are the most deshielded and appear furthest downfield. rsc.org Incomplete spectral data in methanol-d₄ has shown signals at δ 160.65, 156.07, and 153.36 ppm. rsc.org

Table 2: Typical ¹³C NMR Chemical Shift Ranges for 2-Mercapto-6-methylpyridine

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -CH₃ | ~20 - 25 |

| C3, C4, C5 | ~110 - 140 |

| C6 | ~150 - 155 |

| C2 (C=S) | ~175 - 180 |

Note: Values are approximate and depend on solvent and experimental conditions. The predominance of the thione form is assumed for the C2 shift.

While one-dimensional NMR provides fundamental data, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguous signal assignment, especially for complex molecules or their derivatives. uvic.ca

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. Cross-peaks in a COSY spectrum of 2-Mercapto-6-methylpyridine would confirm the connectivity between adjacent protons on the pyridine ring (e.g., H3-H4 and H4-H5). This is crucial for correctly assigning the signals within the crowded aromatic region of the ¹H NMR spectrum. uvic.ca

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov An HSQC spectrum would definitively link each aromatic proton signal (H3, H4, H5) to its corresponding carbon signal (C3, C4, C5) and the methyl proton signal to the methyl carbon signal. This is the most powerful method for assigning the ¹³C spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, helping to piece together the entire molecular structure and assign quaternary (non-protonated) carbons.

Although specific multi-dimensional NMR studies on 2-Mercapto-6-methylpyridine are not widely reported, the application of these standard techniques is a routine part of the thorough characterization of such compounds and their metal complexes. uvic.casoton.ac.uk

Electronic Spectroscopy

Electronic spectroscopy, particularly UV-Visible spectroscopy, is used to study the electronic transitions within the 2-Mercapto-6-methylpyridine molecule and its complexes. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals, and the wavelengths of these absorptions provide insight into the electronic structure.

The UV-Visible spectrum of 2-Mercapto-6-methylpyridine is characterized by absorptions originating from π→π* and n→π* electronic transitions within the pyridine ring and the thione group. samipubco.com The π→π* transitions are typically high-energy, intense absorptions, while the n→π* transitions, involving non-bonding electrons on the sulfur and nitrogen atoms, are of lower energy and intensity. samipubco.com The exact positions (λmax) and molar absorptivities (ε) of these bands are sensitive to the solvent environment. msu.edu

Table 3: Expected Electronic Transitions for 2-Mercapto-6-methylpyridine

| Transition Type | Chromophore | Expected Wavelength Region |

| π → π | Pyridine Ring / C=S | Ultraviolet (<300 nm) |

| n → π | C=S / Pyridine N | Ultraviolet/Visible (>300 nm) |

When 2-Mercapto-6-methylpyridine acts as a ligand to form a complex with a metal ion, new, often intense, absorption bands can appear in the UV-Visible spectrum. These are known as charge-transfer (CT) bands. A Ligand-to-Metal Charge Transfer (LMCT) transition occurs when an electron is excited from a molecular orbital that is primarily ligand in character (in this case, centered on the sulfur or nitrogen atoms) to an orbital that is primarily metal in character. dalalinstitute.com

This phenomenon is particularly likely when the ligand has high-energy lone pairs (like the thiolate sulfur) and the metal is in a high, easily reducible oxidation state. dalalinstitute.com The energy of the LMCT band is a key parameter that provides information about the electronic relationship between the ligand and the metal center. For instance, analysis of the LMCT bands in complexes of zinc(II), cadmium(II), and mercury(II) with thiolate ligands has been used to probe the coordination environment of the metal ions. nih.gov The color of many transition metal complexes, such as the violet permanganate (B83412) ion (MnO₄⁻), is due to intense LMCT bands. uni-regensburg.de The appearance of these intense bands is a strong indicator of coordination and can be used to study the formation and properties of metal complexes with 2-Mercapto-6-methylpyridine. nih.gov

UV-Visible Spectroscopy

Study of Optical Properties and Electronic Transitions

The optical properties of 2-Mercapto-6-methylpyridine are primarily investigated using UV-Vis spectroscopy, which provides information about the electronic transitions within the molecule. The compound exists in a tautomeric equilibrium between the thione and thiol forms, and the position of this equilibrium, influenced by solvent polarity, significantly affects its absorption spectrum. jrimt.jp

In polar solvents, the thione form is generally favored. jrimt.jp The electronic spectrum of mercaptopyridine derivatives typically displays transitions characteristic of both the pyridine ring and the thione group. Theoretical and experimental studies on related compounds reveal that the highest occupied molecular orbitals (HOMO) are often localized on the pyridine ring and the sulfur atom, while the lowest unoccupied molecular orbitals (LUMO) are distributed across the pyridine and nitrile fragments in substituted analogs. nih.gov

The primary electronic transitions observed are of the π→π* and n→π* types.

π→π Transitions:* These are high-energy transitions associated with the aromatic system. For a related compound, 3-(2-Mercaptopyridine)phthalonitrile, absorption bands corresponding to these transitions were observed at approximately 280 nm and 335 nm.

n→π Transitions:* This transition involves the non-bonding electrons on the sulfur atom of the thione group. It is a lower-energy transition and appears as a broad peak at longer wavelengths, typically around 360 nm in methanol (B129727) for mercaptopyridine derivatives. jrimt.jp

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to predict and corroborate the experimental electronic absorption spectra, helping to assign the specific orbitals involved in each transition. rsc.org

Table 1: Typical Electronic Transitions in Mercaptopyridine Derivatives

| Transition Type | Approximate Wavelength (nm) | Associated Molecular Orbitals | Reference |

| π→π | 280 - 335 | HOMO → LUMO | |

| n→π | ~360 | Non-bonding (S) → LUMO | jrimt.jp |

Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy is a valuable tool for investigating the emissive properties of 2-Mercapto-6-methylpyridine, particularly in the context of its coordination complexes. While the free ligand may exhibit weak fluorescence, its coordination to metal centers can significantly enhance or alter its luminescent properties. researchgate.netresearchgate.net Pyridine-based heterocyclic compounds are recognized for their potential as fluorophores in various applications, including sensing and bioimaging. researchgate.net

In many cases, the observed luminescence is attributed to ligand-centered π*→π transitions. nih.gov For example, a series of mercury(II) complexes with 2,6-bis(imino)pyridyl ligands display blue luminescence with emission maxima ranging from 395 nm to 427 nm in solution, a property ascribed to these ligand-based transitions. nih.gov The introduction of the ligand into a metal complex can also lead to the formation of emissive ligand-to-metal charge transfer (LMCT) states.

The specific photophysical properties, such as quantum yield and excited-state lifetime, are highly dependent on the molecular environment, including the choice of metal, the coordination geometry, and the solvent.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and confirming the composition of 2-Mercapto-6-methylpyridine and its reaction products.

Fast Atom Bombardment (FAB) mass spectrometry is a soft ionization technique particularly useful for the analysis of non-volatile and thermally labile compounds, such as metal clusters containing the 2-Mercapto-6-methylpyridine ligand. In the characterization of a hexaruthenium cluster complex formed with 2-mercapto-6-methylpyridine, positive-ion FAB-MS was used to confirm its composition. researchgate.net The resulting spectrum clearly showed the molecular ion peaks ([M]+) for the isotopomers of the complex, providing definitive evidence of its formation and molecular weight. researchgate.net

Table 2: FAB-MS Data for a Ruthenium Complex of 2-Mercapto-6-methylpyridine

| Complex | Ion | m/z (Observed) | Technique | Reference |

| [Ru₆(μ₃-H)(μ₅-k²-Smpy)(μ-CO)(CO)₁₅] | [M]⁺ | 1166 | Positive-ion FAB-MS | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to monitor the progress of chemical reactions involving 2-Mercapto-6-methylpyridine. By separating the components of a reaction mixture over time and identifying them by their mass spectra, GC-MS allows for the determination of reaction completion and purity of the product. acs.org

This method has been effectively employed to monitor the synthesis of 2-Mercapto-6-methylpyridine via a metal-catalyzed thiolation reaction. In this process, GC-MS analysis of aliquots from the reaction mixture confirmed that the starting material, 2-bromo-6-methylpyridine (B113505), was completely converted to the desired product within a 6 to 8-hour timeframe.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to investigate the elemental composition and chemical state of atoms within the top few nanometers of a material's surface. nih.gov It is particularly valuable for studying the adsorption and interaction of molecules like 2-Mercapto-6-methylpyridine on metal surfaces, which is crucial for applications in corrosion inhibition and materials science.

Although direct XPS studies on 2-Mercapto-6-methylpyridine are not widely reported, analysis of analogous thiol-containing heterocyclic molecules provides significant insight. For instance, in the study of 2-mercapto-1-methylimidazole adsorbed on a copper surface, XPS analysis revealed that the molecule adsorbs through an N-S-bridge configuration rather than lying flat on the surface. nih.gov Similarly, XPS has been used to characterize self-assembled monolayers of 3-mercaptopropionic acid on gold, identifying the binding energies (BE) of the S2p core level for covalently bound thiolate (BE S2p₃/₂ = 162.0 eV) versus physisorbed thiolate (BE S2p₃/₂ = 163.7 eV). bohrium.com

For 2-Mercapto-6-methylpyridine, XPS could be used to:

Confirm the presence of Carbon (C1s), Nitrogen (N1s), and Sulfur (S2p) on a substrate surface.

Determine the chemical state of the sulfur atom (thiol vs. thiolate vs. disulfide).

Elucidate the orientation and bonding mechanism of the molecule on the surface.

Table 3: Representative Binding Energies for Thiol-Based Monolayers from XPS

| Species | Core Level | Binding Energy (eV) | Reference |

| Covalently Bound Thiolate | S2p₃/₂ | 162.0 ± 0.2 | bohrium.com |

| Physisorbed Thiolate | S2p₃/₂ | 163.7 ± 0.2 | bohrium.com |

Thermal Analysis (DTA, TGA)

Thermal analysis techniques, including Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA), are used to study the thermal stability and decomposition behavior of 2-Mercapto-6-methylpyridine.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It can identify decomposition temperatures, moisture content, and the composition of multi-component systems.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as a function of temperature. It detects exothermic and endothermic events like melting, crystallization, and decomposition.

Often, these techniques are used simultaneously (TGA-DTA or TGA-DSC). For 2-Mercapto-6-methylpyridine, it is known to decompose at temperatures above 200°C, a process that can be monitored by TGA-DSC, which would show a mass loss in the TGA curve and a corresponding endothermic or exothermic peak in the DTA/DSC curve. The decomposition is expected to release sulfur oxides (SOₓ). These analyses are critical for determining the upper-temperature limit for the compound's applications and for quality control.

Advanced Analytical Methodologies

Spectrophotometric methods, particularly those employing gold nanoparticles (AuNPs), have emerged as a sensitive technique for the detection of thiol-containing compounds. The principle behind this method is the strong affinity between sulfur and gold, which leads to the aggregation of AuNPs in the presence of molecules like 2-Mercapto-6-methylpyridine. This aggregation causes a distinct change in the solution's color and its surface plasmon resonance (SPR) absorption spectrum, which can be measured by a UV-Vis spectrophotometer.

When a thiol-containing compound is introduced to a solution of citrate-capped AuNPs, the thiol group displaces the citrate (B86180) shell. This interaction can lead to intermolecular hydrogen bonding or electrostatic interactions between the adsorbed molecules, causing the nanoparticles to cluster together. analchemres.org The aggregation of AuNPs results in a decrease in the absorbance at their characteristic SPR peak (around 520 nm) and the appearance of a new, red-shifted band at a longer wavelength (e.g., 650 nm). researchgate.net The ratio of absorbance changes at these two wavelengths can be used to quantify the analyte.

While specific studies on 2-Mercapto-6-methylpyridine are not extensively detailed in peer-reviewed literature, research on analogous compounds provides a strong basis for this application. For instance, a highly sensitive colorimetric method was developed for the detection of 4-Hydroxy-2-mercapto-6-methylpyrimidine using this principle. analchemres.org The study demonstrated a linear relationship between the absorbance ratio and the concentration of the analyte, showcasing the method's quantitative potential.

Key Findings for a Structurally Similar Compound (4-Hydroxy-2-mercapto-6-methylpyrimidine) using AuNPs: analchemres.org

| Parameter | Value |

| Linear Range | 5.0 × 10⁻⁷ M to 2.75 × 10⁻⁶ M |

| Detection Limit (3σ) | 1.9 × 10⁻⁷ M |

| Wavelengths Monitored | 520 nm and 650 nm |

This colorimetric sensing strategy offers a rapid, cost-effective, and highly sensitive alternative to more complex analytical techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, widely used for the separation, identification, and quantification of individual components in a mixture. preprints.org For the quantitative analysis of 2-Mercapto-6-methylpyridine, a reversed-phase HPLC (RP-HPLC) method is typically employed. In RP-HPLC, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a more polar solvent mixture. scribd.com

The principle of separation in RP-HPLC is based on the differential partitioning of the analyte between the stationary and mobile phases. scribd.com 2-Mercapto-6-methylpyridine, being a relatively nonpolar molecule, will have an affinity for the nonpolar stationary phase. By carefully controlling the composition of the mobile phase (typically a mixture of acetonitrile (B52724) or methanol and water), the retention time of the compound on the column can be precisely controlled.

A detector, most commonly a UV-Vis detector, is used to monitor the column effluent. The pyridine ring in 2-Mercapto-6-methylpyridine contains a chromophore that absorbs UV light at a specific wavelength. The intensity of the absorption is directly proportional to the concentration of the compound in the sample, allowing for accurate quantification when calibrated with standards of known concentration.

While a universally standardized HPLC method for 2-Mercapto-6-methylpyridine is not published in top-tier journals, typical starting parameters for method development can be inferred from chemical supplier data and general principles.

Example HPLC Parameters for 2-Mercapto-6-methylpyridine Analysis:

| Parameter | Specification |

| Column | C18 |

| Mobile Phase | Acetonitrile:Water (70:30) |

| Detection | UV-Vis |

| Retention Time | ~4.2 min |